1-Isobutyl-3-phenylthiourea

Description

The exact mass of the compound 1-Isobutyl-3-phenyl-thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131984. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLIWROUPTWSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357498 | |

| Record name | 1-Isobutyl-3-phenyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16275-53-9 | |

| Record name | N-Phenyl-N'-isobutylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Isobutyl-3-phenyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ISOBUTYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Isobutyl-3-phenylthiourea chemical structure and properties

An In-Depth Technical Guide to 1-Isobutyl-3-phenylthiourea: Structure, Properties, and Applications

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a disubstituted thiourea derivative. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, grounding all claims in authoritative references.

Introduction and Overview

This compound belongs to the thiourea class of organic compounds, characterized by a central thiocarbonyl group flanked by two nitrogen atoms. The specific substitutions of an isobutyl group and a phenyl group on these nitrogens confer distinct chemical properties and biological activities. While the parent compound, phenylthiourea (PTU), is well-known as a tyrosinase inhibitor and a genetic marker for taste, its derivatives are actively being explored for a wider range of therapeutic applications.[1][2] Substituted thioureas are recognized as versatile scaffolds in medicinal chemistry due to their ability to form strong hydrogen bonds and their potential for diverse biological interactions, including antimicrobial, antiviral, and anticancer effects.[3][4] This guide focuses specifically on the isobutyl-phenyl derivative, synthesizing available data into a practical resource for laboratory and development settings.

Chemical Identity and Structure

A precise understanding of a compound's structure is fundamental to all subsequent research and application.

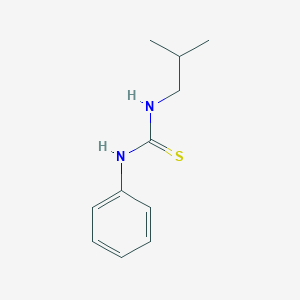

Chemical Structure

The molecular structure consists of a central thiourea core with a phenyl ring attached to one nitrogen atom and an isobutyl group attached to the other.

Caption: Chemical structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 16275-53-9 | [5][6][7] |

| Molecular Formula | C₁₁H₁₆N₂S | [7][8] |

| Molecular Weight | 208.32 g/mol | [8][9] |

| SMILES | S=C(NC1=CC=CC=C1)NCC(C)C | [6] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Appearance | Solid, powder/crystals | [7] |

| Melting Point | 81-83 °C | [5][7] |

| Purity | Typically ≥97% | [5][7] |

| Solubility | Data not widely published; related compounds like N-Phenylthiourea are soluble in DMF and DMSO.[2][10] | N/A |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are typically specific to the lot and supplier. Researchers should refer to the Certificate of Analysis for precise data. General spectral information for the parent compound, phenylthiourea, is available in public databases.[1][11]

Synthesis and Purification

The synthesis of 1,3-disubstituted thioureas is a standard organic transformation, typically achieved through the reaction of an isothiocyanate with a primary amine. This method is efficient and provides a direct route to the target compound.

Synthetic Pathway

The primary route for synthesizing this compound involves the nucleophilic addition of isobutylamine to the electrophilic carbon of phenyl isothiocyanate. The reaction is generally straightforward and can be performed under mild conditions.

Caption: General workflow for the synthesis of this compound.

Standard Laboratory Synthesis Protocol

This protocol describes a reliable method for the synthesis and purification of this compound.

Materials:

-

Phenyl isothiocyanate

-

Isobutylamine

-

Acetone (or another suitable solvent like THF)[12]

-

Hydrochloric acid (HCl), dilute

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 equivalent) in acetone.

-

Amine Addition: Slowly add isobutylamine (1.05 equivalents) to the solution dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the isothiocyanate.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the resulting residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove excess amine) and then with deionized water.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Rationale: The use of acetone as a solvent is common as it effectively dissolves the reactants and often yields a high purity product.[12] The acidic wash is a critical step to quench and remove any unreacted isobutylamine, simplifying the final purification.

Biological Activity and Therapeutic Potential

While research on this compound is not as extensive as for other analogues, the broader class of phenylthiourea derivatives has demonstrated significant biological activity, suggesting promising avenues for investigation.

Cytotoxic and Anticancer Properties

Numerous studies have highlighted the cytotoxic potential of 1,3-disubstituted thiourea derivatives against various cancer cell lines.[3][13] The mechanism often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression. For instance, certain derivatives have been shown to decrease the activation of NF-κB and the secretion of Vascular Endothelial Growth Factor (VEGF), both crucial for tumor growth and survival.[14] The presence of different substituents on the phenyl ring can significantly influence the potency and selectivity of these compounds.[3][13] Derivatives with electron-withdrawing groups have often been found to be highly active.[3]

Metabolic Regulation

A series of 1-alkyl-3-phenylthiourea analogues, which includes the isobutyl structure, were evaluated as agents to raise High-Density Lipoprotein (HDL) cholesterol.[15] Several compounds in this class were found to be effective at elevating HDL and Apolipoprotein A-I levels while lowering triglycerides in various animal models, indicating a potential application in the management of dyslipidemia.[15]

Enzyme Inhibition

The parent compound, phenylthiourea (PTU), is a well-established competitive inhibitor of phenoloxidase (also known as tyrosinase), a key enzyme in melanin synthesis.[16][17][18] It acts by binding to the copper-containing active site of the enzyme.[17][18] While the inhibitory activity of the 1-isobutyl derivative has not been specifically detailed, it is plausible that it retains some affinity for this enzyme class, a property that could be explored in contexts where melanization is a factor.

Caption: Potential mechanisms of action for phenylthiourea derivatives.

Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the cytotoxic potential of this compound, a standard colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. This protocol provides a self-validating framework for determining the IC₅₀ (half-maximal inhibitory concentration) value.

Objective: To quantify the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

-

Target cancer cell line (e.g., SW480 colon cancer cells)[3]

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT reagent (5 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition:

-

Add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Self-Validation: The protocol's integrity is maintained by including both untreated and vehicle controls. The vehicle control validates that the solvent (DMSO) does not contribute significantly to cytotoxicity at the concentration used. Comparing results to a known cytotoxic agent (e.g., cisplatin) can further validate the assay's sensitivity and provide a benchmark for the compound's potency.[3]

Conclusion

This compound is a readily synthesizable compound with a chemical profile that suggests significant potential for further investigation in drug discovery. Building on the established biological activities of the broader phenylthiourea class—including anticancer, metabolic-modulating, and enzyme-inhibiting properties—this specific derivative represents a valuable tool for researchers. The protocols and data presented in this guide offer a solid foundation for professionals aiming to explore its therapeutic applications and mechanisms of action.

References

-

Ryazanova AD, et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. J Enzyme Inhib Med Chem, 27(1):78-83. [Link][16][17]

-

Fluorochem. (n.d.). 1-Isobutyl-3-phenyl-thiourea. Retrieved from a chemical supplier website.[5]

-

BLD Pharm. (n.d.). This compound. Retrieved from a chemical supplier website.[6]

-

Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. [Link][17][19]

-

Kurchatova, M. N., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83.[18]

-

National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem Compound Database. [Link][1]

-

Alfa Chemistry. (n.d.). 1-tert-Butyl-3-phenylthiourea. Retrieved from a chemical supplier website.[9]

-

Oakwood Chemical. (n.d.). 1-Isobutyl-3-phenyl-thiourea. Retrieved from a chemical supplier website.[7]

-

Santa Cruz Biotechnology. (n.d.). 1-Isobutyl-3-phenyl-thiourea. Retrieved from a chemical supplier website.[8]

-

Connolly, D. T., et al. (2006). Biological Evaluation of 1-alkyl-3-phenylthioureas as Orally Active HDL-elevating Agents. Bioorganic & Medicinal Chemistry Letters, 16(1), 113-117. [Link][15]

-

Cayman Chemical. (2025). Safety Data Sheet: N-Phenylthiourea. Retrieved from Cayman Chemical website.[10]

-

Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link][3][13]

-

IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from IJCRT.org.[4]

-

Patel, R. B., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part-3. Synthesis of Intermediates - Substituted monophenylthiourea. Journal of Drug Delivery and Therapeutics, 12(6-S), 11-14. [Link][12]

-

National Institute of Standards and Technology. (n.d.). Thiourea, phenyl-. NIST Chemistry WebBook. [Link][11]

-

Strzyga-Łach, P., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885. [Link][14]

Sources

- 1. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. ijcrt.org [ijcrt.org]

- 5. 1-Isobutyl-3-phenyl-thiourea [chemdict.com]

- 6. 16275-53-9|this compound|BLD Pharm [bldpharm.com]

- 7. 1-Isobutyl-3-phenyl-thiourea [oakwoodchemical.com]

- 8. scbt.com [scbt.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Thiourea, phenyl- [webbook.nist.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

1-Isobutyl-3-phenylthiourea mechanism of action in cells

An In-depth Technical Guide to the Cellular Mechanism of Action of 1-Isobutyl-3-phenylthiourea

Abstract

This compound belongs to the broad class of phenylthiourea derivatives, a group of compounds exhibiting a wide spectrum of biological activities. While direct, in-depth studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, this guide synthesizes the known cellular and molecular impacts of structurally related phenylthiourea compounds. By examining the activities of its analogs, we can infer the probable mechanisms through which this compound exerts its effects on cells. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of potential cellular targets and pathways for this class of molecules.

Introduction: The Phenylthiourea Scaffold

The thiourea moiety is a versatile functional group that is a key component in a multitude of biologically active compounds. Phenylthiourea and its derivatives have garnered significant interest due to their diverse pharmacological properties, including anticancer, antimicrobial, and metabolic regulatory effects.[1][2] The biological activity of these compounds is often attributed to the presence of the sulfur and nitrogen atoms, which can engage in hydrogen bonding and coordinate with metal ions, thereby interacting with various biological macromolecules.[1]

Postulated Mechanisms of Action of this compound Based on Analog Studies

Based on the extensive research conducted on phenylthiourea derivatives, the cellular mechanism of action of this compound is likely multifaceted. The following sections detail the most probable cellular targets and pathways, drawing parallels from well-characterized analogs.

Inhibition of Tyrosinase and Melanin Synthesis

The parent compound, phenylthiourea (PTU), is a well-established inhibitor of phenoloxidase, also known as tyrosinase.[3][4][5] This enzyme is crucial for the initial steps of melanin biosynthesis.[5] The inhibitory action of PTU is believed to stem from its ability to chelate the copper ions present in the active site of tyrosinase, thereby blocking its catalytic function.[4][5]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a standard method to assess the inhibitory effect of a compound on mushroom tyrosinase activity.

-

Reagents and Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (50 mM, pH 6.8)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution (250 units/mL), and 20 µL of the test compound solution at various concentrations.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (2.5 mM).

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

The rate of dopachrome formation is proportional to the tyrosinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Cytotoxic and Anti-proliferative Effects in Cancer Cells

A significant body of research points to the potent anticancer activities of 1,3-disubstituted thiourea derivatives.[6][7][8] These compounds have been shown to induce cell death and inhibit proliferation in a variety of cancer cell lines. The proposed mechanisms are diverse and often cell-type specific.

Certain phenyl bis-thiourea compounds have been identified as potent inhibitors of microtubule polymerization.[9][10][11] By directly binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] This mechanism is similar to that of established chemotherapeutic agents like vinca alkaloids and taxanes.

Experimental Workflow: Microtubule Polymerization Assay

Caption: Workflow for in vitro microtubule polymerization assay.

Thiourea derivatives have been shown to interfere with critical signaling pathways that regulate cell survival, proliferation, and inflammation.

-

Wnt/β-catenin Pathway: Some halogenated phenyl-containing thioureas have been reported to suppress the proliferation and migration of cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[6][7]

-

NF-κB Pathway: A decrease in the activation of the pro-inflammatory transcription factor NF-κB has been observed in cancer cells treated with certain 1,3-disubstituted thioureas, contributing to their anti-cancer effects.[8]

-

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) has been identified as a mechanism of action for some thiourea derivatives, leading to the suppression of tumor angiogenesis and growth.[6]

Signaling Pathway: Potential Inhibition of Pro-Survival Pathways

Caption: Hypothesized inhibitory effects on key signaling pathways.

A common outcome of cellular stress induced by phenylthiourea derivatives is the activation of the apoptotic cascade. This programmed cell death is often characterized by the activation of caspases 3 and 7.[8]

Antimicrobial Activity

Thiourea derivatives, including those with phenyl substitutions, have been reported to possess antibacterial and antifungal properties.[1][2][12] In the context of Mycobacterium tuberculosis, the thiourea drug Isoxyl has been shown to inhibit the synthesis of oleic acid by targeting the Δ9-stearoyl desaturase, DesA3.[13] This disruption of fatty acid metabolism compromises the integrity of the bacterial cell wall.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3-disubstituted thioureas is highly dependent on the nature of the substituents on the phenyl ring and the other nitrogen atom.

| Substituent Effect | Observation | Reference |

| Electron-withdrawing groups on the phenyl ring | Generally enhances cytotoxic activity. | [6][7] |

| Halogenation of the phenyl ring | Often leads to potent anti-proliferative effects. | [6][7] |

| Alkyl substitution on the second nitrogen | Influences pharmacokinetic properties and can modulate activity, such as HDL elevation. | [14] |

The isobutyl group in this compound likely contributes to the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.

Conclusion and Future Directions

While the precise molecular targets of this compound remain to be definitively elucidated, the wealth of data on its structural analogs provides a strong foundation for hypothesizing its mechanism of action. It is plausible that this compound shares multiple mechanisms with other phenylthiourea derivatives, including the inhibition of key enzymes like tyrosinase, disruption of microtubule dynamics, and modulation of critical cell signaling pathways.

Future research should focus on direct experimental validation of these proposed mechanisms for this compound. This would involve a comprehensive panel of in vitro and cell-based assays, including enzymatic inhibition studies, cell cycle analysis, apoptosis assays, and pathway-specific reporter assays. Such studies will be instrumental in unlocking the full therapeutic potential of this and other related thiourea compounds.

References

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. Available at: [Link]

-

The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Phenylthiourea | C7H8N2S | CID 676454. PubChem. Available at: [Link]

-

The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Taylor & Francis Online. Available at: [Link]

-

Biological Evaluation of 1-alkyl-3-phenylthioureas as Orally Active HDL-elevating Agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis and Biologic Properties of Some 1-(Alchyl)Phenyl-3-(4-(3-(Pyridin-2-Il)Acryloyl)Phenylthiourea. SciSpace. Available at: [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. Available at: [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed Central. Available at: [Link]

-

A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. Mayo Clinic. Available at: [Link]

-

A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. PubMed. Available at: [Link]

-

A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. PubMed Central. Available at: [Link]

-

Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis. PubMed. Available at: [Link]

-

1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. PubMed. Available at: [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 1-Isobutyl-3-phenylthiourea derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Isobutyl-3-phenylthiourea Derivatives

This guide offers a comprehensive exploration into the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, provides field-proven experimental protocols, and discusses the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea [CS(NH2)2], an organosulfur compound, serves as a remarkably versatile scaffold in medicinal chemistry. Its ability to form stable complexes with metal ions, engage in hydrogen bonding through its N-H protons, and the diverse reactivity of its thiocarbonyl group have made its derivatives a focal point of drug discovery. The general structure, (R¹R²N)(R³R⁴N)C=S, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of thiourea have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and enzyme inhibitory properties.[1][2] The this compound framework, which incorporates a lipophilic isobutyl group and an aromatic phenyl ring, presents a compelling template for developing novel therapeutic agents. The isobutyl group can enhance membrane permeability and hydrophobic interactions, while the phenyl ring offers a site for substitutions to modulate electronic properties and target engagement. This guide will delve into the key biological activities associated with this specific structural class, providing the theoretical basis and practical methodologies for their evaluation.

Synthesis of this compound Derivatives

The synthesis of N,N'-disubstituted thioureas is typically a straightforward and efficient process, primarily relying on the reaction between an isothiocyanate and an amine. This nucleophilic addition is a robust method for generating a diverse library of derivatives for biological screening.

General Synthetic Protocol

The foundational method involves the reaction of phenyl isothiocyanate with isobutylamine.[3][4] Modifications on the phenyl ring are achieved by starting with the appropriately substituted phenyl isothiocyanate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in a suitable anhydrous solvent, such as toluene or acetone.

-

Amine Addition: To the stirred solution, add isobutylamine (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is collected by filtration and washed with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting materials. Recrystallization from a suitable solvent system, such as ethanol/water, yields the purified this compound.[3]

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Evaluation of Tyrosinase Inhibition

The inhibitory activity of compounds against mushroom tyrosinase is commonly measured spectrophotometrically by monitoring the formation of dopachrome from the oxidation of L-DOPA.

Experimental Protocol: Tyrosinase Inhibition Assay

[5]1. Reagent Preparation:

- Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).

- Prepare a solution of L-DOPA (substrate) in the buffer.

- Prepare a solution of mushroom tyrosinase in the buffer.

- Prepare solutions of the test inhibitor and a positive control (e.g., kojic acid) at various concentrations in a suitable solvent (like DMSO), then dilute in buffer.

- Assay Setup: In a 96-well plate, add:

- Phosphate buffer.

- Test inhibitor solution (at various concentrations).

- Tyrosinase solution.

- Pre-incubation: Incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

- Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.

- Kinetic Measurement: Immediately measure the absorbance at 475 nm (the λmax of dopachrome) every minute for 15-20 minutes using a microplate reader.

- Data Analysis: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each inhibitor concentration. Plot the inhibition percentage against concentration to determine the IC₅₀ value.

Table 3: Tyrosinase Inhibitory Activity of Thiourea Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

| Phenylthiourea (PTU) | 0.55 | Competitive | |

| Indole-thiourea derivative 4b | 5.9 ± 2.47 | Competitive | |

| Benzothiazole-thiourea BT2 | 1.34 ± 0.02 | Non-competitive | |

| Kojic Acid (Standard) | 16.4 ± 3.53 | - |

Structure-Activity Relationship (SAR) and Future Directions

While comprehensive SAR studies for this compound derivatives are still emerging, valuable insights can be drawn from related structures.

-

Lipophilicity and Bulk: The presence of bulky, lipophilic groups like isobutyl or tert-butyl often enhances biological activity. T[6]his may be due to improved membrane penetration or better hydrophobic interactions within the target's binding pocket. The quantitative structure-activity relationship (QSAR) for N-benzoyl-N'-phenylthiourea derivatives showed that lipophilic properties significantly influence cytotoxic activity. *[7] Phenyl Ring Substitution: The electronic nature of substituents on the phenyl ring is critical. Electron-withdrawing groups (e.g., halogens, -CF₃) frequently increase cytotoxic and antimicrobial activity. F[1][8]or tyrosinase inhibition, smaller halogen atoms like fluorine have been shown to enhance potency. *[5] Thiourea Core: The intact -NH-C(=S)-NH- group is essential for activity, as it is directly involved in hydrogen bonding and metal chelation at the target site.

[9]The field of this compound derivatives is ripe for further exploration. Future research should focus on synthesizing a broad library of these compounds with systematic variations in the phenyl ring substitution to build a robust SAR model. Investigating their effects on a wider range of biological targets, including other enzymes, receptors, and microbial strains, will undoubtedly uncover new therapeutic opportunities for this versatile chemical scaffold.

References

-

MI - Microbiology. (n.d.). Broth Microdilution. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1983-1986. [Link]

-

Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. [Link]

-

Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Ninth Edition. [Link]

-

Ali, B., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Molecules, 29(18), 4215. [Link]

-

Phadungcharoen, T., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2518195. [Link]

-

Kim, D., et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. Molecules, 20(12), 21144-21155. [Link]

-

Ali, B., et al. (2024). Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. PubMed. [Link]

-

Khan, M., et al. (2021). Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. Journal of Biomolecular Structure and Dynamics, 39(18), 7136-7146. [Link]

-

Pasternak, A., et al. (2006). Biological Evaluation of 1-alkyl-3-phenylthioureas as Orally Active HDL-elevating Agents. Abstracts of Papers, 231st ACS National Meeting. [Link]

-

Wujec, M., et al. (2023). Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. Archiv der Pharmazie, 356(9), e2300105. [Link]

-

Bîcu, E., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 26(2), 427. [Link]

-

Paneth, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6520. [Link]

-

Kazimierczuk, Z., et al. (2010). Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives. Archives of Pharmacal Research, 33(6), 821-830. [Link]

-

Carlson, C. B., et al. (2014). A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. Cancer Biology & Therapy, 15(7), 895-905. [Link]

-

Koch, K. R., et al. (2007). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 12(7), 1399-1412. [Link]

-

Galabov, A. S., et al. (1980). Structure-activity relationship of diphenylthiourea antivirals. Journal of Medicinal Chemistry, 23(9), 1048-1051. [Link]

-

Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]

-

Bhondwe, R. S., et al. (2012). Structure-activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. Bioorganic & Medicinal Chemistry Letters, 22(11), 3656-3660. [Link]

-

Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(1), 127-137. [Link]

-

Sari, Y., et al. (2019). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Indonesian Journal of Pharmacy, 30(4), 253-262. [Link]

-

Taha, M., et al. (2020). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 25(18), 4059. [Link]

-

Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research. [Link]

-

Siswandono, S., et al. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. RASĀYAN Journal of Chemistry, 14(4), 2635-2642. [Link]

-

Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 522-555. [Link]

-

Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. [Link]

-

Fayed, E. A., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. [Link]

- Pasternak, A. (1997). Derivatives of n-phenylthiourea and a method of their synthesis.

-

Tojo, S., et al. (2011). S-Benzylisothiourea derivatives as small-molecule inhibitors of indoleamine-2,3-dioxygenase. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Phenylthioureas as Tyrosinase Inhibitors: The Case of 1-Isobutyl-3-phenylthiourea

Abstract: Tyrosinase, a critical copper-containing enzyme, serves as the rate-limiting step in melanin biosynthesis. Its overactivity can lead to hyperpigmentation disorders, making it a prime target for therapeutic and cosmetic intervention. The phenylthiourea scaffold represents a canonical class of tyrosinase inhibitors, with the parent compound, N-Phenylthiourea (PTU), being a widely recognized potent inhibitor. This guide delves into the technical nuances of this important class of molecules, focusing on the structure-activity relationships that govern their efficacy. Using 1-isobutyl-3-phenylthiourea as a representative model, we will explore the mechanistic basis of inhibition, provide a comprehensive framework for experimental validation, and present detailed protocols for synthesis, kinetic analysis, and cellular assessment. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel depigmenting agents.

Part 1: The Therapeutic Target: Tyrosinase

Tyrosinase (EC 1.14.18.1) is a type-3 copper metalloenzyme that orchestrates the initial and rate-limiting steps of melanogenesis.[1] Its active site contains two copper ions, CuA and CuB, which are essential for its catalytic function. The enzyme exhibits dual catalytic activities: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), known as monophenolase or cresolase activity, and the subsequent oxidation of L-DOPA to dopaquinone, known as diphenolase or catecholase activity. Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic and enzymatic reactions to form the final melanin polymers.[2] Given its pivotal role, the direct inhibition of tyrosinase is the most direct and widely explored strategy for controlling melanin production.[3]

Caption: The central role of tyrosinase in the melanogenesis pathway.

Part 2: Phenylthiourea: A Canonical Tyrosinase Inhibitor Scaffold

N-Phenylthiourea (PTU) is a classical and highly potent inhibitor of tyrosinase.[4] Its efficacy is widely accepted to stem from its ability to interact with the binuclear copper center in the enzyme's active site.[1] The thiocarbonyl group (C=S) is a key pharmacophore, capable of chelating the copper ions, thereby rendering the enzyme catalytically inactive.

The precise mechanism, however, remains a subject of nuanced discussion. The most widely supported model describes PTU as a strong competitive inhibitor of the diphenolase activity, directly competing with the L-DOPA substrate for binding to the active site.[1] One study determined its inhibition constant (Ki) to be a remarkably low 0.21 µM.[1][5] However, other research points to more complex interactions. For instance, studies on the structurally similar human tyrosinase-related protein 1 (TYRP1), which contains zinc instead of copper, show PTU binding through hydrophobic interactions that block substrate entry, rather than direct metal chelation.[6][7] Furthermore, in cellular models, PTU has been shown to induce the degradation of mature tyrosinase protein, suggesting a post-Golgi quality control mechanism as an additional mode of action.[4] This multifaceted profile underscores the complexity of inhibitor-enzyme interactions and highlights the need for thorough kinetic and cellular characterization.

Part 3: Structure-Activity Relationship (SAR) of Phenylthiourea Analogs

The inhibitory activity of phenylthiourea derivatives is highly dependent on their substitution pattern. A critical distinction lies between N-substituted (1-substituted) and N,N'-disubstituted (1,3-disubstituted) analogs.

-

1-Substituted Phenylthioureas : This class, which includes our model compound This compound , generally functions as direct inhibitors of the tyrosinase enzyme.[8][9] The presence of a free N'-H group is considered essential for potent enzymatic inhibition, likely participating in the coordination at the active site. The nature of the substituent at the N-1 position modulates potency, with various alkyl and aryl groups influencing factors like hydrophobicity and steric fit within the enzyme's binding pocket. For example, a derivative with a 4-isopropylphenyl substitution was found to have an IC50 of 1.7 µM against mushroom tyrosinase.[9]

-

1,3-Disubstituted Phenylthioureas : In contrast, compounds with substitutions on both nitrogen atoms of the thiourea moiety typically lose their ability to directly inhibit isolated tyrosinase.[8] Despite this, they can still exhibit inhibitory effects on melanogenesis within cellular systems, implying they may act on different targets within the melanin production pathway, such as transcription factors or protein transport.[8]

This clear SAR provides a robust rationale for focusing on 1-substituted derivatives like this compound for the direct targeting of tyrosinase.

Part 4: Postulated Mechanism of Action for this compound

Based on the established SAR for its class, this compound is predicted to be a direct, reversible, and competitive inhibitor of tyrosinase. The proposed mechanism involves the inhibitor accessing the enzyme's active site and coordinating with the binuclear copper center, primarily via its thiocarbonyl group. The isobutyl group likely occupies a hydrophobic pocket near the active site, enhancing binding affinity. This occupation of the active site physically prevents the substrate, L-DOPA, from binding, thus halting the catalytic cycle.

Caption: Competitive inhibition model for this compound.

Part 5: A Framework for Experimental Validation

To rigorously characterize this compound or any novel analog, a multi-step, self-validating experimental workflow is essential. This framework progresses from basic synthesis and enzymatic screening to detailed kinetic and cellular analysis.

Caption: A logical workflow for the characterization of a novel tyrosinase inhibitor.

Protocol 1: Synthesis of this compound

Rationale: This protocol describes a standard method for synthesizing N-monosubstituted thioureas from an isothiocyanate and a primary amine. The reaction is typically high-yielding and straightforward.

Materials:

-

Phenyl isothiocyanate

-

Isobutylamine

-

Ethanol (or other suitable solvent like acetonitrile)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Condenser (if refluxing is necessary)

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in absolute ethanol.

-

While stirring at room temperature, add isobutylamine (1.0-1.1 equivalents) dropwise to the solution.

-

An exothermic reaction may occur. If necessary, cool the flask in an ice bath to maintain room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate of this compound should form. If no precipitate forms, the solvent can be partially removed under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure crystals.

-

Dry the final product under vacuum and confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Spectrophotometric Assay for Tyrosinase Inhibition (IC₅₀ Determination)

Rationale: This assay quantifies the inhibitory potency of a compound by measuring its effect on the enzymatic oxidation of L-DOPA to dopachrome, which has a strong absorbance at ~475 nm. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard metric for potency.

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-DOPA (Sigma-Aldrich)

-

Sodium phosphate buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader capable of reading absorbance at 475 nm

Procedure:

-

Prepare Stock Solutions:

-

Enzyme: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer. Keep on ice.

-

Substrate: Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer. Prepare fresh daily as it can auto-oxidize.

-

Inhibitor: Prepare a high-concentration stock of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to achieve a range of final assay concentrations.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add:

-

140 µL of phosphate buffer

-

20 µL of L-DOPA solution

-

20 µL of inhibitor solution (or DMSO for the control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of tyrosinase solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately place the plate in the microplate reader and measure the absorbance at 475 nm every minute for 15-20 minutes (kinetic mode).

-

-

Data Analysis:

-

Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 3: Enzyme Kinetic Analysis to Determine Inhibition Type and Kᵢ

Rationale: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), the reaction rate is measured at various concentrations of both the substrate (L-DOPA) and the inhibitor. A Lineweaver-Burk double reciprocal plot is a classic method for visualizing and determining the inhibition type and the inhibition constant (Kᵢ).[2]

Procedure:

-

Follow the general setup of the IC₅₀ assay (Protocol 2).

-

Create a matrix of experimental conditions. Use at least three different fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

-

For each inhibitor concentration, vary the concentration of the L-DOPA substrate (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 mM).

-

Measure the initial reaction rate (V) for every combination of inhibitor and substrate concentration.

-

Data Analysis:

-

Calculate the reciprocal of the rate (1/V) and the reciprocal of the substrate concentration (1/[S]).

-

Create a Lineweaver-Burk plot of 1/V versus 1/[S] for each inhibitor concentration.

-

Interpretation:

-

Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

-

Mixed Inhibition: Lines will intersect in the second quadrant (both apparent Km and Vmax change).

-

-

The inhibition constant (Kᵢ) can be calculated from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.[2]

-

Protocol 4: Cytotoxicity Assessment (MTT Assay)

Rationale: Before any application in cosmetics or therapeutics, it is crucial to determine the concentration range at which the inhibitor is not toxic to cells. The MTT assay is a standard colorimetric test that measures cellular metabolic activity as an indicator of cell viability.[10]

Materials:

-

Human keratinocytes (HaCaT) or melanoma cells (B16F10)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare various concentrations of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., Triton X-100).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (e.g., 0.5 mg/mL) to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the MTT medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration). This ensures that subsequent cellular efficacy assays are performed at non-toxic concentrations.[10]

Part 6: Data Interpretation and Visualization

A systematic presentation of quantitative data is paramount for clear communication and comparison.

Table 1: Summary of Inhibitory and Cytotoxic Parameters for this compound

| Parameter | Value | Method |

|---|---|---|

| IC₅₀ (Mushroom Tyrosinase) | e.g., 5.2 ± 0.4 µM | Spectrophotometric (L-DOPA) |

| Inhibition Type | e.g., Competitive | Lineweaver-Burk Analysis |

| Kᵢ | e.g., 2.1 ± 0.2 µM | Lineweaver-Burk Analysis |

| CC₅₀ (B16F10 cells) | e.g., >100 µM | MTT Assay (48h) |

| Melanin Inhibition (at 20 µM) | e.g., 45 ± 5 % | Cellular Melanin Assay |

(Note: Values are hypothetical examples for illustrative purposes.)

Part 7: Conclusion and Future Outlook

The 1-substituted phenylthiourea scaffold is a validated and promising platform for the development of potent tyrosinase inhibitors. Based on extensive structure-activity relationship data, compounds like this compound are strongly predicted to act as direct, competitive inhibitors of the enzyme. The experimental framework provided in this guide offers a robust pathway for the synthesis, characterization, and validation of this and other novel analogs.

Future research should focus on expanding the SAR by synthesizing a library of N-alkyl substituted analogs to optimize potency and pharmacokinetic properties. Advanced studies, including X-ray crystallography of the inhibitor-enzyme complex, would provide definitive proof of the binding mode and pave the way for rational, structure-based drug design. Furthermore, formulation studies are a critical next step to ensure the stability and dermal penetration required for successful topical applications in dermatology and cosmetics.

References

-

Structural Requirement of Phenylthiourea Analogs for Their Inhibitory Activity of Melanogenesis and Tyrosinase. (2011). PubMed. [Link]

- Cytotoxicity Testing for Cosmetics. (2024). China JJR LAB.

-

Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (2020). MDPI. [Link]

-

Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (2020). PubMed. [Link]

-

The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (2011). Taylor & Francis Online. [Link]

-

Tyrosinase Inhibitors: A Perspective. (2023). PMC - PubMed Central. [Link]

-

Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). PubMed. [Link]

-

Kinetics Analysis of Tyrosinase. (2009). Adam Cap. [Link]

-

Kinetic Analysis of Tyrosinase. (n.d.). Scribd. [Link]

-

Calculated IC50 of each compound on tyrosinase and laccase enzymes and... (n.d.). ResearchGate. [Link]

-

Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024). MDPI. [Link]

-

Kinetic evaluation of aminoethylisothiourea on mushroom tyrosinase activity. (2009). PubMed. [Link]

-

A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. (n.d.). MDPI. [Link]

-

Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation. (2005). PubMed. [Link]

-

Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase. (2018). Odinity. [Link]

-

tyrosinase activity ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Molecular Docking Studies and Anti-Tyrosinase Activity of Thai Mango Seed Kernel Extract. (n.d.). MDPI. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Phenylthiourea | Phenylthiocarbamide | Inhibitor | TargetMol [targetmol.com]

- 6. mdpi.com [mdpi.com]

- 7. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-Isobutyl-3-phenylthiourea: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, synthesis, and explore its multifaceted biological activities and mechanisms of action.

Core Compound Identification

| Parameter | Value | Source |

| CAS Number | 16275-53-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₂S | [2][4] |

| Molecular Weight | 208.32 g/mol | [1][4] |

Section 1: Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of this compound is paramount for its application in research and development.

Physicochemical Data

| Property | Value | Notes |

| Melting Point | 81-83 °C | [2][3] |

| Appearance | Solid | Assumed based on melting point. |

| Purity | Typically >97% | As offered by commercial suppliers.[2] |

| SMILES | CC(C)CNC(=S)NC1=CC=CC=C1 | [1] |

Synthesis of this compound: A Methodological Approach

The synthesis of 1,3-disubstituted thioureas like this compound is a well-established process in organic chemistry. The most common and efficient method involves the reaction of an isothiocyanate with a primary amine. In this case, phenyl isothiocyanate reacts with isobutylamine.

Reaction Scheme:

A generalized synthetic workflow.

Experimental Protocol:

A general procedure for the synthesis of phenylthiourea derivatives involves the following steps[5][6]:

-

Reactant Preparation: In a round-bottom flask, dissolve phenyl isothiocyanate in a suitable solvent. Acetone is commonly used and often provides higher yields compared to other solvents like benzene or THF.[6]

-

Addition of Amine: To the stirred solution of phenyl isothiocyanate, add an equimolar amount of isobutylamine dropwise. The reaction is typically exothermic, so the addition rate should be controlled to maintain a stable temperature.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid residue is then purified.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain the pure this compound.

-

Characterization: The final product should be characterized by techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Section 2: Biological Activity and Therapeutic Potential

Thiourea derivatives are a class of compounds known for their broad spectrum of biological activities.[5] this compound and its analogs have shown promise in various therapeutic areas.

Anticancer Activity

Substituted phenylthiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression.[8]

Potential Signaling Pathway Inhibition:

Research on related compounds suggests that phenylthioureas can interfere with pathways such as the Wnt/β-catenin signaling pathway and inhibit proteins like K-Ras.[7]

Hypothesized anticancer mechanism of action.

Antimicrobial and Antitubercular Activity

Thiourea derivatives have been investigated for their antimicrobial properties.[5] A notable example is Isoxyl (4,4'-diisoamyloxydiphenylthiourea), an anti-tuberculosis drug.[9] The mechanism of action for Isoxyl involves the inhibition of oleic and tuberculostearic acid synthesis in Mycobacterium tuberculosis by targeting the Δ9-stearoyl desaturase.[9] This suggests that this compound could be explored for similar antimicrobial activities.

Modulation of Lipid Metabolism

Studies on 1-alkyl-3-phenylthiourea analogs have shown their potential as HDL-elevating and triglyceride-lowering agents.[10] Certain derivatives were found to be more effective than the standard drug gemfibrozil in preclinical models.[10][11] This indicates a potential role for these compounds in the management of dyslipidemia.

Enzyme Inhibition

Phenylthiourea (PTU) is a well-known inhibitor of phenoloxidase, a key enzyme in melanization.[12] It acts as a competitive inhibitor in the enzymatic oxidation of DOPA.[12] This property is valuable in biochemical research and may have applications in conditions related to hyperpigmentation.

Section 3: Future Directions and Conclusion

This compound belongs to a versatile class of compounds with a wide array of biological activities. Its potential as an anticancer, antimicrobial, and lipid-modulating agent warrants further investigation. Future research should focus on detailed mechanistic studies, optimization of its structure to enhance potency and selectivity, and comprehensive preclinical evaluation to translate its therapeutic potential into clinical applications. The straightforward synthesis of this compound further enhances its appeal as a scaffold for the development of novel therapeutics.

References

-

1-Isobutyl-3-phenyl-thiourea - Oakwood Chemical. Oakwood Chemical. [Link]

-

1-Butyl-3-phenylthiourea - LookChem. LookChem. [Link]

-

1-BUTYL-3-PHENYLTHIOUREA. Drugfuture.com. [Link]

-

Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - PMC. PubMed Central. [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org. International Journal of Creative Research Thoughts. [Link]

-

Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Request PDF - ResearchGate. ResearchGate. [Link]

-

1-BUTYL-3-ETHYLTHIOUREA - precisionFDA. precisionFDA. [Link]

-

Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Journal of Drug Delivery and Therapeutics. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - MDPI. MDPI. [Link]

-

Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed. PubMed. [Link]

-

1-Methyl-3-phenylthiourea | C8H10N2S | CID 698294 - PubChem. PubChem. [Link]

-

Phenylthiourea | C7H8N2S | CID 676454 - PubChem. PubChem. [Link]

-

Biological Evaluation of 1-alkyl-3-phenylthioureas as Orally Active HDL-elevating Agents. PubMed. [Link]

-

Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Semantic Scholar. Semantic Scholar. [Link]

-

1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed. PubMed. [Link]

-

The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed. PubMed. [Link]

-

1-Hydroxyalkyl-3-phenylthioureas as novel HDL-elevating agents - PubMed. PubMed. [Link]

Sources

- 1. 16275-53-9|this compound|BLD Pharm [bldpharm.com]

- 2. 1-Isobutyl-3-phenyl-thiourea [oakwoodchemical.com]

- 3. 1-Isobutyl-3-phenyl-thiourea [chemdict.com]

- 4. scbt.com [scbt.com]

- 5. ijcrt.org [ijcrt.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Hydroxyalkyl-3-phenylthioureas as novel HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 1-Isobutyl-3-phenylthiourea: A Technical Guide for Researchers

Introduction: The Significance of Thiourea Derivatives

Thiourea and its derivatives represent a critical class of compounds in medicinal chemistry and materials science. Their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, have positioned them as privileged scaffolds in drug discovery.[1][2] Furthermore, their unique coordination chemistry makes them valuable ligands in catalysis and building blocks for novel materials. A thorough understanding of the structural and electronic properties of these molecules is paramount for elucidating their mechanisms of action and designing next-generation analogues with enhanced efficacy and specificity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provide an indispensable toolkit for the unambiguous characterization of these compounds.

This in-depth technical guide focuses on the spectroscopic characterization of a specific derivative, 1-Isobutyl-3-phenylthiourea . We will delve into the theoretical underpinnings and practical interpretation of its ¹H NMR, ¹³C NMR, and FTIR spectra. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of thiourea derivatives.

Chemical Structure and Isomeric Considerations

This compound possesses the molecular formula C₁₁H₁₆N₂S. The molecule's structure, depicted below, features a central thiourea core (-(NH)₂C=S) unsymmetrically substituted with an isobutyl group on one nitrogen atom and a phenyl group on the other. This asymmetry is a key determinant of its spectroscopic features.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the N-H protons, and the protons of the isobutyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH -Ph | 8.0 - 9.0 | Singlet (broad) | - |

| NH -isobutyl | 6.0 - 7.0 | Triplet (broad) | ~6 |

| Phenyl Protons (ortho, meta, para) | 7.2 - 7.6 | Multiplet | - |

| -CH ₂- | 3.3 - 3.5 | Triplet | ~7 |

| -CH - | 1.9 - 2.1 | Multiplet | ~7 |

| -CH ₃ (x2) | 0.9 - 1.1 | Doublet | ~7 |

Expertise & Experience in Spectral Interpretation:

-

N-H Protons: The chemical shifts of the N-H protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets. The N-H proton adjacent to the phenyl group is expected to be more deshielded (downfield) due to the electron-withdrawing nature of the aromatic ring compared to the N-H proton adjacent to the isobutyl group.

-

Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the electron-donating effect of the nitrogen atom, these protons will likely be slightly shielded compared to benzene (7.36 ppm). The ortho, meta, and para protons will have slightly different chemical shifts and will likely appear as a complex multiplet.

-

Isobutyl Group Protons: The isobutyl group will give rise to three distinct signals:

-

A doublet for the six equivalent methyl protons (-CH₃), integrating to 6H.

-

A multiplet for the single methine proton (-CH-), integrating to 1H. The multiplicity will be a nonet (or multiplet) due to coupling with the adjacent methylene and methyl protons.

-

A triplet for the methylene protons (-CH₂-), integrating to 2H, due to coupling with the adjacent N-H proton.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =S | 180 - 185 |

| Phenyl C -N | 135 - 140 |

| Phenyl C -H (ortho, meta) | 125 - 130 |

| Phenyl C -H (para) | 120 - 125 |

| -C H₂- | 50 - 55 |

| -C H- | 28 - 33 |

| -C H₃ (x2) | 19 - 22 |

Expertise & Experience in Spectral Interpretation:

-

Thiocarbonyl Carbon: The most downfield signal in the spectrum is expected to be the thiocarbonyl carbon (C=S) due to its direct attachment to the electronegative sulfur and nitrogen atoms. Its chemical shift is characteristically in the 180-185 ppm range.[2]

-

Aromatic Carbons: The aromatic carbons will appear in the 120-140 ppm region. The carbon atom directly attached to the nitrogen (ipso-carbon) will be the most downfield among the aromatic signals. The chemical shifts of the ortho, meta, and para carbons will be influenced by the electron-donating nitrogen substituent.

-

Isobutyl Carbons: The carbons of the isobutyl group will appear in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) attached to the nitrogen will be the most downfield of the three, followed by the methine carbon (-CH-), and finally the two equivalent methyl carbons (-CH₃) will be the most upfield.

FTIR Spectroscopy: Probing Functional Group Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretching | 3100 - 3400 | Medium, Broad |

| Aromatic C-H stretching | 3000 - 3100 | Medium |

| Aliphatic C-H stretching | 2850 - 3000 | Medium to Strong |

| C=S stretching (Thioamide I) | 1500 - 1550 | Strong |

| N-C=S bending & C-N stretching (Thioamide II) | 1250 - 1350 | Medium to Strong |

| C-N stretching (Thioamide III) | 950 - 1050 | Medium |

| Aromatic C=C stretching | 1450 - 1600 | Medium to Weak (multiple bands) |

Expertise & Experience in Spectral Interpretation:

-